Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-(tosyloxy)-2-azaspiro[33]heptane-2-carboxylate is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azides, thiols, or amines.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of spirocyclic compounds with potential therapeutic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with nucleophiles and electrophiles. The tosyl group acts as a good leaving group, facilitating substitution reactions. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
Uniqueness
Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the tosyl group, which enhances its reactivity in substitution reactions.
Properties
Molecular Formula |
C18H25NO5S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
tert-butyl 6-(4-methylphenyl)sulfonyloxy-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C18H25NO5S/c1-13-5-7-15(8-6-13)25(21,22)24-14-9-18(10-14)11-19(12-18)16(20)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
RPUOASJOURJOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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